4-[(Phenylformamido)methyl]benzoic acid
Description
4-[(Phenylformamido)methyl]benzoic acid is a benzoic acid derivative featuring a phenylformamido group attached to the para position of the aromatic ring via a methylene bridge. Its molecular formula is C₁₅H₁₃NO₃, with a molar mass of 255.27 g/mol. This structure makes it a versatile intermediate in pharmaceutical synthesis, particularly for targeting metabolic enzymes or receptors involved in diseases like diabetes and cancer .
Properties
IUPAC Name |
4-(benzamidomethyl)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c17-14(12-4-2-1-3-5-12)16-10-11-6-8-13(9-7-11)15(18)19/h1-9H,10H2,(H,16,17)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQKZUGCWGATKQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NCC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Phenylformamido)methyl]benzoic acid typically involves the reaction of 4-formylbenzoic acid with aniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently hydrolyzed to yield the desired product . The reaction conditions often include refluxing the reactants in an organic solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production of 4-[(Phenylformamido)methyl]benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity 4-[(Phenylformamido)methyl]benzoic acid .
Chemical Reactions Analysis
Types of Reactions: 4-[(Phenylformamido)methyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or quinones.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines or alcohols .
Scientific Research Applications
Pharmaceutical Applications
- Anticancer Activity : Research indicates that compounds related to 4-[(Phenylformamido)methyl]benzoic acid exhibit significant anticancer properties. For instance, derivatives of para-aminobenzoic acid (PABA), which share structural similarities, have been shown to inhibit the growth of cancer cells through various mechanisms, including the inhibition of dihydrofolate reductase (DHFR) .
- Antimicrobial Properties : The compound has demonstrated antibacterial activity against various strains, including resistant bacteria. Studies suggest that PABA derivatives can enhance the efficacy of existing antibiotics, providing a synergistic effect against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa .
- Anti-inflammatory Effects : Certain derivatives have been tested for their anti-inflammatory properties, showing promise in reducing inflammation markers in vitro and in vivo models. This application is particularly relevant for developing treatments for chronic inflammatory diseases .
Material Science Applications
4-[(Phenylformamido)methyl]benzoic acid can also be utilized in the development of advanced materials:
- Polymer Additives : Due to its functional groups, this compound can serve as an additive in polymer formulations to enhance mechanical properties or thermal stability. Its incorporation into polymer matrices has been shown to improve performance characteristics significantly.
- Coating Agents : The compound's ability to form stable bonds with surfaces makes it suitable for use as a coating agent in various industrial applications, potentially improving resistance to environmental degradation .
Biochemical Applications
In biochemical research, 4-[(Phenylformamido)methyl]benzoic acid can be used as a probe or reagent:
- Enzyme Inhibition Studies : The compound's structure allows it to interact with specific enzymes, making it useful in studying enzyme kinetics and mechanisms. For example, its derivatives have been evaluated for their inhibitory effects on acetylcholinesterase (AChE), which is crucial for understanding neurodegenerative diseases .
- Drug Design : As a building block, it plays a vital role in the synthesis of novel drug candidates through combinatorial chemistry approaches. The versatility of its functional groups enables researchers to create libraries of compounds for high-throughput screening against various biological targets .
Case Study 1: Anticancer Properties
A study published in 2023 examined the anticancer effects of PABA derivatives, including those similar to 4-[(Phenylformamido)methyl]benzoic acid. The results indicated that these compounds significantly inhibited cell proliferation in several cancer cell lines, demonstrating their potential as therapeutic agents .
Case Study 2: Antimicrobial Activity
Research conducted on the antimicrobial efficacy of PABA derivatives revealed that certain modifications increased their potency against multi-drug-resistant bacterial strains. This highlights the importance of structural variations in enhancing antibacterial activity .
Case Study 3: Enzyme Inhibition
In enzyme inhibition studies, derivatives of 4-[(Phenylformamido)methyl]benzoic acid were tested against AChE and showed promising results with low IC50 values, indicating strong inhibitory activity. This suggests potential applications in treating Alzheimer's disease .
Table 1: Summary of Biological Activities
| Activity Type | Compound Derivative | IC50 Value (µM) | Reference |
|---|---|---|---|
| Anticancer | PABA Derivative | 10.5 | |
| Antimicrobial | PABA + Antibiotic Combination | 5.0 | |
| AChE Inhibition | Benzylaminobenzoic Acid Derivative | 0.59 |
Table 2: Comparison of Structural Modifications
| Structural Modification | Biological Activity | Notes |
|---|---|---|
| Phenyl Group Addition | Increased Antibacterial | Enhances binding affinity |
| Formamide Group Substitution | Enhanced Anticancer | Targets specific cancer pathways |
| Alkyl Chain Extension | Improved Solubility | Facilitates drug formulation |
Mechanism of Action
The mechanism of action of 4-[(Phenylformamido)methyl]benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects . Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between 4-[(Phenylformamido)methyl]benzoic acid and analogous compounds:
Key Observations :
- Stability: Sulfonamido derivatives (e.g., 4-[(4-fluoro-3-methylphenyl)sulfonylamino]benzoic acid) exhibit greater metabolic stability due to the robust sulfonamide linkage, whereas the formamido group in the target compound may undergo hydrolysis in vivo .
- Biological Activity: Thiazolidinone-containing analogs (e.g., 4-[(5-arylidene-2,4-dioxothiazolidin-3-yl)methyl]benzoic acids) show pronounced enzyme inhibitory activity against protein tyrosine phosphatases (PTPs), suggesting that the target compound’s phenylformamido group may offer a different mechanistic profile .
Biological Activity
4-[(Phenylformamido)methyl]benzoic acid (commonly referred to as PFMB) is a benzoic acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which includes a phenylformamido group attached to a benzoic acid moiety. The biological activity of PFMB can be explored through various mechanisms, including antimicrobial, anticancer, and enzyme inhibition effects.
Chemical Structure
The chemical formula for 4-[(Phenylformamido)methyl]benzoic acid is . Its structure can be represented as follows:
Antimicrobial Activity
Recent studies have indicated that PFMB exhibits significant antimicrobial properties. Research on mixed ligand-metal complexes derived from benzoic acid derivatives, including PFMB, has demonstrated enhanced antimicrobial activity against various bacterial strains. For instance, the complexes showed higher zones of inhibition against gram-negative bacteria such as Escherichia coli and Klebsiella sp. compared to their free ligand counterparts .
Table 1: Antimicrobial Activity of PFMB and Its Complexes
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| PFMB | E. coli | 15 |
| PFMB-Cobalt(II) Complex | E. coli | 22 |
| PFMB-Copper(II) Complex | Klebsiella sp. | 20 |
Anticancer Activity
PFMB has also shown promise in anticancer research. A study evaluating the effects of benzoic acid derivatives on cancer cell lines revealed that certain derivatives, including those similar to PFMB, could inhibit cell growth in various cancer types without significant cytotoxicity to normal cells . The mechanism appears to involve the modulation of proteasomal and autophagic pathways, which are crucial for maintaining cellular homeostasis and regulating apoptosis.
Case Study: Cytotoxicity Evaluation
In a cytotoxicity assay involving Hep-G2 (liver cancer) and A2058 (melanoma) cell lines, PFMB demonstrated a reduction in cell viability at concentrations above 10 μg/mL, indicating its potential as an anticancer agent .
Enzyme Inhibition
PFMB has been identified as an inhibitor of specific enzymes relevant to various physiological processes. Notably, it has been reported to inhibit neurolysin and the angiotensin-converting enzyme (ACE), which are involved in neuropeptide metabolism and blood pressure regulation, respectively . This suggests that PFMB could be beneficial in treating conditions related to these pathways.
The biological activity of PFMB can be attributed to its ability to interact with specific biological targets such as enzymes and receptors. Molecular docking studies have indicated that PFMB and its derivatives can bind effectively to target proteins involved in microbial resistance and cancer progression .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
